molecular formula C24H36ClNO2 B1665517 ADDA 5 hydrochloride CAS No. 473268-46-1

ADDA 5 hydrochloride

Cat. No. B1665517
M. Wt: 406 g/mol
InChI Key: YZSRZEWBOXEFRJ-UHFFFAOYSA-N
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Description

ADDA 5 hydrochloride is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), with IC50s of 18.93 μM and 31.82 μM for purified CcO from human glioma and bovine heart, respectively . It is a potent and selective inhibitor of cytochrome c oxidase (Complex IV) that depletes the bioenergetics reserve capacity in intact glioma cells . ADDA 5 specifically inhibits the proliferation of chemosensitive and chemoresistant glioma cells, while sparing non-cancer cells . Additionally, ADDA 5 is effective against glioma stem cells .


Molecular Structure Analysis

The molecular formula of ADDA 5 hydrochloride is C24H36ClNO2 . The molecular weight is 406.00 . The SMILES string is OC (CN1CCC (C=CC=C2)=C2C1)COCCC34C [C@H]5C [C@H] (C [C@H] (C5)C4)C3. [H]Cl .


Physical And Chemical Properties Analysis

ADDA 5 hydrochloride is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

1. Cancer Therapy

ADDA 5 has been identified as a potent inhibitor of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial electron transport chain. Its inhibition is specifically targeted towards glioma cells, including those resistant to chemotherapy. This makes ADDA 5 a promising candidate for the treatment of glioblastoma and related cancers. In cellular assays and mouse models, ADDA 5 significantly inhibited tumor growth without displaying toxicity against non-cancer cells, suggesting its potential as a novel approach in cancer therapy (Oliva et al., 2016).

2. Anti-Inflammatory Applications

(7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), a novel lignan compound, has shown potential anti-inflammatory activities. It effectively attenuates lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and inhibits cell migration. This is accomplished through the modulation of the iNOS/Src/FAK axis and the inhibition of NF-κB activation, highlighting ADDA's potential in anti-inflammatory therapies (Pan et al., 2016).

3. Environmental Applications

ADDA, specifically in the context of Populus × euramericana clone Adda, has been studied for its tolerance to high concentrations of copper (Cu). This clone's ability to accumulate Cu mainly in its root system while maintaining growth and photosynthetic parameters indicates its potential use in phytoremediation, particularly in Cu-contaminated environments (Borghi et al., 2007).

4. Drug Delivery Systems

In the realm of drug delivery, amphiphilic drug-drug conjugates (ADDCs) have been developed for cancer therapy. These systems, such as one synthesized from irinotecan and chlorambucil, self-assemble into nanoparticles in water, showing potential in overcoming multidrug resistance and ensuring efficient drug delivery to tumor tissues (Huang et al., 2014).

5. Tumor Targeting Drug Delivery

ADDA-TCPP, a peptide-based amphiphile, has been used to construct a tumor-targeting redox-responsive drug delivery system. It effectively delivers drugs like doxorubicin to αvβ3 integrin overexpressed tumor cells, highlighting its potential in targeted cancer therapy [(Cheng et al., 2017)](https://consensus.app/papers/multifunctional-peptideamphiphile-endcapped-cheng/26ead38945255f2a9768d662276a744d/?utm_source=chatgpt).

Future Directions

ADDA 5 hydrochloride has been used as a complex IV inhibitor to study its effects on leptomeningeal derivatives of human breast and lung cancer cells . It shows promise in the field of cancer research, particularly in the study of glioma cells .

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSRZEWBOXEFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ADDA 5 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Hou, N Xing, Z Yue, J Wu, F Wang… - Biotechnology & …, 2022 - Taylor & Francis
… (MedChemExperss, Newark, NJ) and H 2 O 2 (Sigma-Aldrich, Louis, MO) treatment, NAC and ADDA 5 hydrochloride and H 2 O 2 were added to the culture medium at a concentration …
Number of citations: 2 www.tandfonline.com
J Shi, Y Yang, YN Wang, Q Li, X Xing, AY Cheng… - Cell Death & …, 2022 - nature.com
… ADDA 5 hydrochloride, a non-competitive specific inhibitor of COX [19]. Application of ADDA 5 hydrochloride (… Consistently, ADDA 5 hydrochloride treatment attenuated high phosphate-…
Number of citations: 4 www.nature.com
Z Zhu, Q Hou, B Wang, C Li, L Liu… - Life Science …, 2022 - life-science-alliance.org
… treatment in HCT116 (C) and SW480 (D) cells transfected with empty vector (EV) or MTS1-FKBP4 in combination with the treatment with DMSO or 10 μM ADDA5 (ADDA 5 hydrochloride)…
Number of citations: 6 www.life-science-alliance.org

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